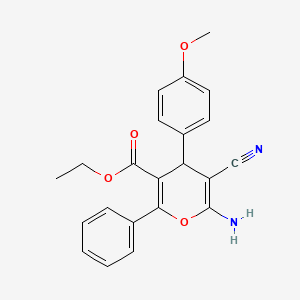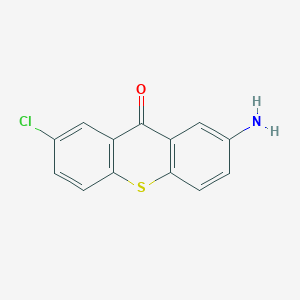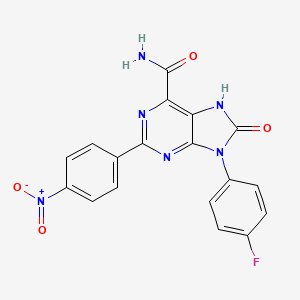
N-(1-cyano-1-propylbutyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CX-5461 is a selective RNA polymerase I inhibitor that has been found to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. It was first discovered by researchers at the University of Queensland in Australia and has since undergone extensive research and development.
Mécanisme D'action
CX-5461 selectively inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, CX-5461 reduces the production of rRNA, which is essential for the growth and survival of cancer cells. This leads to DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
CX-5461 has been found to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth and metastasis in preclinical studies. CX-5461 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
CX-5461 has several advantages for lab experiments, including its selectivity for RNA polymerase I and its ability to induce DNA damage and cell death in cancer cells. However, CX-5461 has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on CX-5461. One area of research is the development of more effective synthesis methods for CX-5461. Another area of research is the identification of biomarkers that can predict response to CX-5461 treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CX-5461 in cancer treatment. Finally, there is a need for the development of combination therapies that can enhance the effectiveness of CX-5461 in cancer treatment.
In conclusion, CX-5461 is a promising candidate for cancer treatment that has been extensively studied for its potential in inducing DNA damage and cell death in cancer cells. It selectively inhibits RNA polymerase I, reducing the production of rRNA, which is essential for the growth and survival of cancer cells. While CX-5461 has some limitations, it has several advantages for lab experiments and has shown minimal toxicity in normal cells. There are several future directions for research on CX-5461, including the development of more effective synthesis methods, the identification of biomarkers for response prediction, and the development of combination therapies.
Méthodes De Synthèse
CX-5461 is synthesized through a multi-step process involving the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1-bromo-3-chloropropane to form N-(2,2-dimethyl-1,3-dioxolan-4-yl)propionamide. This compound is then reacted with potassium cyanide to form N-(1-cyano-1-propyl)propionamide, which is further reacted with 2-oxo-1,3-oxazolidine-4-carboxylic acid to form CX-5461.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential in cancer treatment. It has been found to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth and metastasis in preclinical studies.
Propriétés
IUPAC Name |
N-(4-cyanoheptan-4-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-7-13(10-14,8-4-2)15-12(16)11-6-5-9-17-11/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQPYBJUWFQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-propylbutyl)oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)
![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)


![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)
![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)


![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)
![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)
